(2-Ethyl-4-methoxyphenyl)boronic acid

Descripción general

Descripción

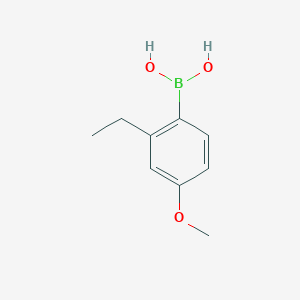

(2-Ethyl-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H13BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both an ethyl and a methoxy group on the phenyl ring makes this compound unique and useful in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-4-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, like Pd(dppf)Cl2, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions: (2-Ethyl-4-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other reactions like Chan-Lam coupling, where it reacts with amines or alcohols in the presence of a copper catalyst to form C-N or C-O bonds .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide in a solvent like THF or DMF.

Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), and an amine or alcohol in a solvent like dichloromethane.

Major Products: The major products of these reactions are biaryl compounds in the case of Suzuki-Miyaura coupling and aryl amines or aryl ethers in the case of Chan-Lam coupling .

Aplicaciones Científicas De Investigación

(2-Ethyl-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: Investigated for its potential as a reversible covalent inhibitor in enzyme studies.

Medicine: Explored for its role in the development of boron-containing drugs, such as protease inhibitors.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of (2-Ethyl-4-methoxyphenyl)boronic acid in cross-coupling reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium complex. This is followed by reductive elimination to form the desired product. The boronic acid moiety acts as a nucleophile, transferring its organic group to the palladium center .

Comparación Con Compuestos Similares

- 4-Methoxyphenylboronic acid

- 2-Methoxyphenylboronic acid

- 4-Ethylphenylboronic acid

Comparison: (2-Ethyl-4-methoxyphenyl)boronic acid is unique due to the presence of both an ethyl and a methoxy group on the phenyl ring. This combination can influence its reactivity and selectivity in chemical reactions. For example, the methoxy group can act as an electron-donating group, enhancing the nucleophilicity of the boronic acid, while the ethyl group can provide steric hindrance, affecting the overall reaction outcome .

Actividad Biológica

(2-Ethyl-4-methoxyphenyl)boronic acid is a member of the boronic acid family, known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This compound's unique structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry.

The compound's molecular formula is C11H15B O2, and its structure features a boron atom bonded to a phenyl ring substituted with an ethyl and a methoxy group. This configuration enhances its reactivity and biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis.

Case Study:

In vitro assays demonstrated that this compound exhibits an IC50 value in the low micromolar range against various cancer cell lines, indicating its potency as a growth inhibitor. For instance, it was found to be effective in inhibiting U266 cells at concentrations around 6 nM, showcasing its potential as a lead compound in cancer therapy .

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has been reported to exhibit activity against Gram-negative bacteria such as Pseudomonas aeruginosa, which is known for its resistance to conventional antibiotics.

Research Findings:

Inhibition studies showed that this compound can disrupt biofilm formation in Pseudomonas aeruginosa, which is crucial for treating infections associated with this pathogen. The mechanism involves interference with bacterial signaling pathways, leading to reduced virulence factor expression .

3. Antiviral Activity

The antiviral potential of boronic acids, including this compound, has gained attention due to their ability to inhibit viral replication.

Mechanism of Action:

This compound acts as a competitive inhibitor of viral proteases, significantly enhancing its affinity towards HIV-1 protease compared to standard antiviral agents like darunavir. Studies have indicated that the boronic acid moiety interacts effectively with the active site of the protease, resulting in improved inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methoxy group enhances lipophilicity and cellular uptake, while the boronic acid functionality is critical for binding interactions with biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy Group | Increases lipophilicity and enhances cellular uptake |

| Boronic Acid Moiety | Essential for binding interactions with target proteins |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound can be administered intravenously, although optimization is required to improve its concentration at therapeutic targets. Research suggests that modifications in its chemical structure could enhance its bioavailability and therapeutic efficacy .

Propiedades

IUPAC Name |

(2-ethyl-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-7-6-8(13-2)4-5-9(7)10(11)12/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTURCRYQLGBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467706 | |

| Record name | (2-ethyl-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342899-07-4 | |

| Record name | (2-ethyl-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.